molecular formula C9H10O2 B034564 2,3-Dihydro-1-benzofuran-5-ylmethanol CAS No. 103262-35-7

2,3-Dihydro-1-benzofuran-5-ylmethanol

Cat. No. B034564
M. Wt: 150.17 g/mol
InChI Key: XQDNBMXUZGAWSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been widely studied, with methods often involving the cyclization of appropriate precursors. For example, the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione showcases complex reactions that yield benzofuran compounds with potential optoelectronic applications (Hiremath et al., 2018). Another approach involves palladium-catalyzed reactions for the synthesis of benzofuran derivatives, demonstrating the versatility of metal-catalyzed methods in constructing these heterocycles (Hu et al., 2018).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively analyzed using various spectroscopic techniques and theoretical calculations. For instance, the study on the synthesis and characterization of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione employed FT-IR, FT-Raman, NMR, and UV spectral studies, alongside density functional theory (DFT) calculations to elucidate the compound's structure (Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, reflecting their reactive nature. For example, cascade reactions involving sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization have been developed for the synthesis of 2-benzofuran-2-ylacetamides, showcasing the complexity of reactions benzofurans can undergo (Gabriele et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, boiling points, solubility, and crystalline structure, can be determined experimentally. Studies often include X-ray crystallography to determine the solid-state structure, as seen in the synthesis and structural analysis of various benzofuran compounds (Then et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are central to understanding the behavior of benzofuran derivatives. Computational methods like DFT are commonly used to predict these properties, aiding in the design of new compounds with desired functionalities (Hiremath et al., 2018).

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel compounds using 2,3-dihydro-1-benzofuran derivatives as key intermediates. For instance, the synthesis of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds involves reactions of benzofuran derivatives to produce new ring systems with potential for further chemical transformations (Okuda et al., 2012). Similarly, benzofuran and 2,3-dihydrobenzofuran scaffolds have been utilized in diversity-oriented synthesis strategies to create libraries of compounds with varied biological activities, highlighting their versatility as core components in drug discovery (Qin et al., 2017).

Antimicrobial and Antifungal Applications

Some benzofuran derivatives have been evaluated for their in vitro antimicrobial and antifungal activities. A study synthesized novel benzofuran derivatives and tested them for anti-HIV, anticancer, antibacterial, and antifungal activities. Compounds showed mild antifungal activity, indicating potential use in developing new antimicrobial agents (Rida et al., 2006).

Chemical Synthesis Techniques

Research on 2,3-dihydro-1-benzofuran derivatives also contributes to the development of new chemical synthesis techniques. For example, palladium-catalyzed reactions have been employed to synthesize substituted 2,3-dihydrofurans and benzofurans, demonstrating the compound's role in facilitating novel synthetic pathways (Yoshida et al., 2004). This is further exemplified by a novel palladium-catalyzed tandem cyclization process developed for the synthesis of 2,3-difunctionalized benzofuran derivatives, showcasing the compound's utility in organic synthesis (Hu et al., 2018).

Potential Therapeutic Applications

While the request excludes drug use and side effects, it's notable that the research into 2,3-dihydro-1-benzofuran derivatives often explores their potential therapeutic applications. For instance, the synthesis of benzofuran pyrazole heterocycles has investigated their analgesic and anti-inflammatory activities, contributing to the broader search for new medications (Kenchappa & Bodke, 2020).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNBMXUZGAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379853
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-ylmethanol

CAS RN

103262-35-7
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (1.64 g, 10 mmol) in tetrahydrofuran (10 mL) was added under ice-cooling lithium aluminum hydride (949 mg, 25 mmol) and the mixture was stirred at 60° C. for 1 h. The reaction mixture was stirred under ice-cooling and methanol and 1N hydrochloric acid were added. The precipitate was filtered off and the mother liquor was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.5 g, 100%).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
949 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (30.0 g, 0.202 mol) in methanol (150 mL) was added sodium borohydride (3.83 g, 0.101 mol) under ice-cooling. The mixture was stirred for 15 minutes at ambient temperature and then diluted with water. The product was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to afford the title compound (yield 27.6 g, 91%) as an oily product.
Quantity
30 g
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reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
91%

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